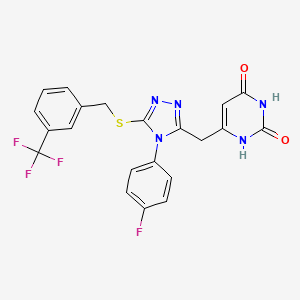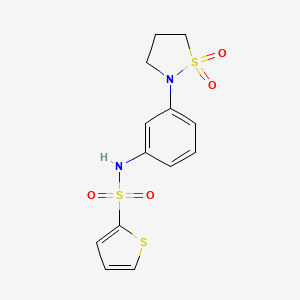
2-(trifluoromethyl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-1H-indol-5-amine, also known as TFMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole and has a trifluoromethyl group attached to the nitrogen atom. TFMIA has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. TFMIA’s unique structure may offer advantages in drug design due to its electronic properties and lipophilicity. Researchers have explored its potential as a scaffold for novel drug candidates targeting various diseases.
Example: Migraine Treatment: During migraine attacks, levels of calcitonin gene-related peptide (CGRP) rise in cranial circulation, leading to migraine-like headaches. TFMIA derivatives could potentially modulate CGRP receptors, making them interesting candidates for migraine therapy .
Organic Synthesis and Catalysis
Fluorine-containing compounds play a crucial role in organic synthesis. TFMIA can serve as a building block for creating more complex molecules. Researchers have utilized it in various reactions, including C–F bond activation, ipso-substitution, and defluorinative functionalization.
Example: Transition Metal-Catalyzed Reactions: TFMIA derivatives have been employed in transition metal-catalyzed reactions, leading to diverse products. These reactions often involve the trifluoromethyl group as a key functional handle .
Materials Science and Molecular Topologies
TFMIA contributes to the construction of intricate molecular structures. It has been used in the formation of homometallic and heterometallic molecular squares, demonstrating its role in creating complex materials.
Example: Molecular Topologies: Researchers have explored TFMIA’s ability to participate in self-assembly processes, leading to unique topological arrangements in materials .
Fluorine-Containing Reagents
TFMIA itself can serve as a precursor for novel reagents. Researchers have developed nonhygroscopic trifluoromethylating reagents that are practical, scalable, and useful for introducing trifluoromethyl groups into various molecules.
Example: Novel Trifluoromethylating Reagent: A recent study introduced a novel reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], notable for its practical synthesis and nonhygroscopic nature .
Photophysics and Fluorescent Probes
Indole-based compounds often exhibit interesting photophysical properties. TFMIA derivatives could serve as fluorescent probes or sensors.
Example: Fluorescent Imaging: Researchers could explore TFMIA’s fluorescence properties for cellular imaging, diagnostics, or environmental monitoring.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYREAEEVHLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-1H-indol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)


![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)


![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)
